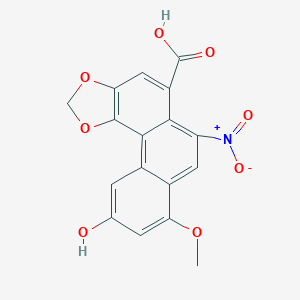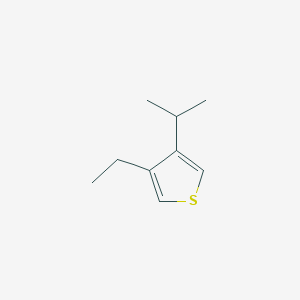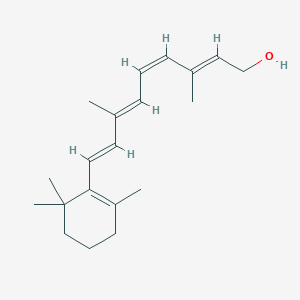
11-cis-Retinol
Descripción general
Descripción
11-cis-Retinol, also known as 11-cis-Vitamin A aldehyde, is a natural chromophore and the oxidized form of 11-cis retinol . It is a vital metabolite derived from vitamin A . It plays a prominent role during development, which helps in embryological advancement and cellular differentiation .
Synthesis Analysis
11-cis-Retinol is formed from vitamin A, via a trans-retinyl ester intermediate, by the enzyme RPE65 in the retinal pigment epithelium and then converted to 11-cis retinal as part of the visual cycle . The molecule cis-retinal can absorb light at a specific wavelength. When visible light hits the cis-retinal, the cis-retinal undergoes an isomerization, or change in molecular arrangement, to all-trans-retinal .
Molecular Structure Analysis
The molecular formula of 11-cis-Retinol is C20H30O . It has a molecular weight of 286.459 .
Chemical Reactions Analysis
Blue light exposure provokes photochemical reactions in most eye tissues, in particular the cornea, the lens, and the retina . Under moderate light exposure conditions, all-trans-retinal is continuously recycled to 11-cis-retinal by RPE cells and is not hazardous for cells .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Light-Driven Regeneration in Retinal Pigment Epithelium (RPE)
11-cis-Retinol plays a crucial role in the light-driven regeneration of retinal in the retinal pigment epithelium (RPE). It is hypothesized that light can drive the regeneration of 11-cis-retinal through a biochemical process in the RPE, contributing to the maintenance of daytime vision .
Activation of Rod and Cone Photoreceptors
The retina requires a continuous supply of 11-cis-retinal for the activation of rod and cone photoreceptors. One source of regenerated 11-cis-retinal is through a series of enzymatic reactions referred to as the classical visual cycle .
Role in the Visual Cycle
11-cis-Retinol is involved in the visual cycle, a process that regenerates visual chromophore in daylight conditions. This light-driven pathway works in a complementary fashion to the classical visual cycle .
Synthesis of 11-cis-Retinyl Esters
11-cis-Retinol is selectively esterified in the retina, which is a crucial step for the synthesis of 11-cis-retinoids for the production of visual chromophore .
Role in Photoisomerization
11-cis-Retinol is involved in the photoisomerization process, which is a key step in the process of vision. The photoexcitation weakens the C 11 –C 12 π-bond, acting as the driving force behind the efficient photochemical cis-to-trans isomerization .
Role in Cone Vision
11-cis-Retinol plays a significant role in vertebrate cone vision. It is involved in the synthesis of different retinyl ester stereo-isomers, which are crucial for the functioning of cone cells in the retina .
Mecanismo De Acción
Target of Action
The primary target of 11-cis-Retinol is the retinal pigment epithelial cells . These cells play a crucial role in the visual cycle, which is a series of biochemical reactions that regenerate the visual pigments chromophore, 11-cis-retinal . The 11-cis-retinal is then used as a chromophore that binds to opsin in the mammalian visual system .
Mode of Action
11-cis-Retinol interacts with its targets through a process known as isomerization . This process involves the conversion of all-trans-retinol to 11-cis-retinol . When 11-cis-retinal absorbs a photon of light, it isomerizes to form all-trans-retinal, beginning the phototransduction cycle, which is the basis for mammalian vision .
Biochemical Pathways
The biochemical pathway affected by 11-cis-Retinol is the visual cycle . This cycle involves a series of reactions that regenerate the visual pigments chromophore, 11-cis-retinal, and eliminate its toxic byproducts from the retina, supporting visual function and retinal neuron survival . The visual cycle refers to a series of biochemical reactions of retinoids in ocular tissues .
Pharmacokinetics
The pharmacokinetics of 11-cis-Retinol involve its absorption, distribution, metabolism, and excretion (ADME). Clinical doses of isotretinoin, a related compound, range from 0.5 to 8 mg/kg/day, with plasma concentrations peaking between 2 to 4 hours and exhibiting elimination half-lives of 10 to 20 hours .
Result of Action
The action of 11-cis-Retinol results in the regeneration of 11-cis-retinal , which is crucial for vision . The isomerization of 11-cis-retinal to all-trans-retinal is the key reaction that initiates vision . This process triggers conformational changes in the receptors that lead to the activation of G-proteins and the subsequent initiation of the signaling cascade of reactions .
Action Environment
The action of 11-cis-Retinol is influenced by various environmental factors. For instance, the isomerization process only occurs in the presence of apo-cellular retinaldehyde-binding protein . This protein may drive the reaction by mass action, overcoming the thermodynamically unfavorable isomerization . Furthermore, the action of 11-cis-Retinol is also influenced by the presence of other enzymes in the retina, such as Desaturase 1 (DES1), which produces an equilibrium mixture of cis-retinol products from all-trans-retinol .
Direcciones Futuras
Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes makes the tumor cells sensitive to the treatment and improves the progression-free survival of the patients . This review also highlights the current clinical trials of ATRA in combination with other chemotherapeutic drugs and explains the future directional insights related to ATRA usage .
Propiedades
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317284 | |
| Record name | 11-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
11-cis-Retinol | |
CAS RN |
22737-96-8 | |
| Record name | 11-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-cis-Retinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-cis-retinol contribute to the visual cycle?
A1: 11-cis-Retinol is the precursor to 11-cis-retinal, the light-sensitive chromophore of rhodopsin, the visual pigment in rod photoreceptor cells. Light converts 11-cis-retinal to all-trans-retinal, initiating the visual cascade. The retinoid visual cycle regenerates 11-cis-retinal from all-trans-retinal, with 11-cis-retinol serving as a key intermediate. [, , , ]
Q2: Where does the conversion of 11-cis-retinol to 11-cis-retinal occur?
A2: This crucial oxidation step is catalyzed by 11-cis-retinol dehydrogenases (11-cis-RDHs) primarily within the retinal pigment epithelium (RPE) cells of the eye. [, , , , , ]
Q3: Is there a specific carrier protein for 11-cis-retinol within the visual cycle?
A3: Yes, interphotoreceptor retinoid-binding protein (IRBP), present in the subretinal space, binds 11-cis-retinol endogenously. Studies suggest that IRBP safeguards 11-cis-retinol from isomerization in the presence of light and facilitates its delivery to cones for oxidation to 11-cis-retinal. []
Q4: What happens when 11-cis-retinol dehydrogenase (RDH5), a key enzyme in 11-cis-retinal production, is deficient?
A4: Mutations in the RDH5 gene are linked to fundus albipunctatus, a condition characterized by impaired night vision and the formation of white spots on the retina. Although RDH5 is responsible for a majority of 11-cis-retinol dehydrogenase activity, studies on individuals with fundus albipunctatus suggest alternative pathways for 11-cis-retinal formation exist, involving other dehydrogenases like RDH11 or as yet unidentified mechanisms. [, , , , , ]
Q5: Can 11-cis-retinol directly interact with cone opsins?
A5: Yes, research using salamander and human cone opsins has demonstrated that 11-cis-retinol can directly interact with and inactivate these proteins, acting as an inverse agonist. Notably, 11-cis-retinol has an activating effect on rod opsins, indicating different retinoid handling mechanisms in rods and cones. [, ]
Q6: Does cellular retinaldehyde-binding protein (CRALBP) play a role in regulating 11-cis-retinol metabolism?
A6: CRALBP exhibits a higher affinity for binding to 11-cis-retinaldehyde compared to 11-cis-retinol, thereby influencing the partitioning of 11-cis-retinol towards oxidation by RDH5. This interaction highlights the intricate regulatory mechanisms governing 11-cis-retinol flux within the visual cycle. [, , , , ]
Q7: What is the molecular formula and weight of 11-cis-retinol?
A7: The molecular formula of 11-cis-retinol is C20H30O, and its molecular weight is 286.45 g/mol. [Not directly stated in the provided papers but commonly known]
Q8: Are there specific spectroscopic techniques used to identify and quantify 11-cis-retinol?
A8: High performance liquid chromatography (HPLC) coupled with UV-Vis and fluorescence detectors are common techniques for the separation, identification, and quantification of 11-cis-retinol and other retinoids. These techniques allow for the analysis of complex mixtures and the differentiation of retinoid isomers. [, , , , , ]
Q9: How stable is 11-cis-retinol, and how does its stability affect its use in research and potential therapeutic applications?
A9: 11-cis-Retinol is susceptible to degradation, particularly in the presence of light and oxygen. This instability necessitates careful handling and storage procedures, including the use of amber vials, inert atmospheres, and low temperatures, to minimize degradation. Strategies to improve its stability are crucial for research and any potential therapeutic uses. [, ]
Q10: Are there specific formulation strategies to enhance the stability or delivery of 11-cis-retinol?
A10: Researchers are exploring the use of nanoparticles, such as iron oxide nanoparticles, to encapsulate and deliver 11-cis-retinol to targeted tissues in the eye. This approach aims to improve its stability, bioavailability, and targeted delivery for potential therapeutic applications in treating retinal degenerative diseases. []
Q11: What is the main enzymatic reaction that utilizes 11-cis-retinol?
A11: The oxidation of 11-cis-retinol to 11-cis-retinal, catalyzed by 11-cis-retinol dehydrogenases, is essential for visual pigment regeneration in the eye. [, , , , , ]
Q12: Are there any alternative pathways for the enzymatic synthesis of 11-cis-retinol?
A12: Research suggests the existence of an isomerase activity in chicken retinas capable of directly converting all-trans-retinol to 11-cis-retinol, potentially contributing to the regeneration of chromophores in cones. This finding implies an alternative pathway for 11-cis-retinoid synthesis in certain species. []
Q13: Have computational methods been employed to study the visual cycle and 11-cis-retinol interactions?
A13: Yes, computational techniques like docking simulations and molecular modeling have been used to investigate the binding interactions between 11-cis-retinol and proteins like CRALBP, providing insights into the structural basis of their interactions and the potential impact of mutations on these interactions. [, ]
Q14: Have there been computational studies on the mechanism of 11-cis-retinol formation?
A14: Quantum chemical calculations have been employed to investigate the mechanism of all-trans-retinol isomerization to 11-cis-retinol, providing insights into the role of methyl groups in the retinoid molecule and their influence on the isomerization process. []
Q15: How does the structure of 11-cis-retinol relate to its biological activity?
A15: The cis configuration of the double bond at the 11th carbon atom in the retinoid molecule is crucial for its binding to opsin proteins, forming the light-sensitive visual pigment. Modifications to this structure can drastically affect its ability to participate in the visual cycle. [, , ]
Q16: Do structural modifications of retinoids influence their interactions with enzymes in the visual cycle?
A16: Yes, studies using retinoid analogs with modifications to the ring system or side chains have provided insights into the substrate specificity of enzymes like LRAT and the isomerase involved in 11-cis-retinol synthesis. For example, LRAT shows broad specificity for retinols but is less active with cholesterol and other hydrophobic alcohols. [, ]
Q17: What types of in vitro studies are employed to investigate the visual cycle and 11-cis-retinol metabolism?
A17: Researchers use isolated RPE microsomes, cell-free systems, and cultured RPE cells to study retinoid metabolism in vitro. These systems allow for controlled manipulations and measurements of enzyme activities, binding affinities, and the effects of specific inhibitors on the visual cycle. [, , , , , , , , , , , , , ]
Q18: What animal models are used to study the role of 11-cis-retinol and the visual cycle in vivo?
A18: Mice, rats, chickens, and baboons are commonly used animal models in vision research. Specifically, researchers utilize mice with targeted disruptions of genes involved in the visual cycle, such as RDH5 and RPE65, to understand the roles of these genes and the consequences of their dysfunction on the visual cycle and retinal health. [, , , , , , , , , , , ]
Q19: What techniques are used to assess visual function in animal models?
A19: Electroretinography (ERG) is a common technique to measure the electrical responses of the retina to light stimulation. This non-invasive approach allows researchers to assess the function of photoreceptors and other retinal cells, providing insights into the effects of genetic manipulations or treatments on visual function. [, , , ]
Q20: How are retinoids extracted and analyzed in biological samples?
A20: Retinoids are extracted from biological samples using organic solvents like hexane. The extracted retinoids are then separated, identified, and quantified using HPLC, often coupled with UV-Vis and fluorescence detection. This technique allows for the sensitive and specific analysis of different retinoids present in complex biological matrices. [, , , , , ]
Q21: What are some key historical milestones in the understanding of 11-cis-retinol and the visual cycle?
A21: George Wald's Nobel Prize-winning work in the mid-20th century laid the foundation for our understanding of the visual cycle, including the identification of 11-cis-retinal as the chromophore of rhodopsin. Subsequent discoveries of key enzymes like LRAT, RPE65, and RDHs, along with the development of animal models, have significantly advanced our knowledge of this critical process. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



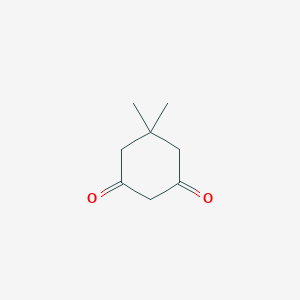
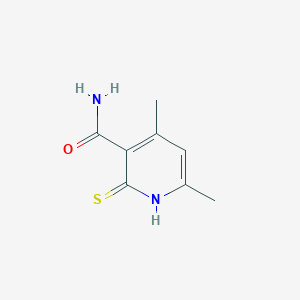
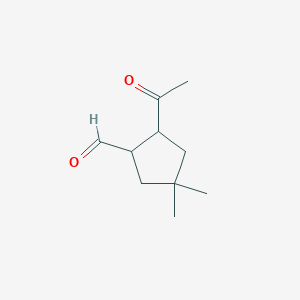
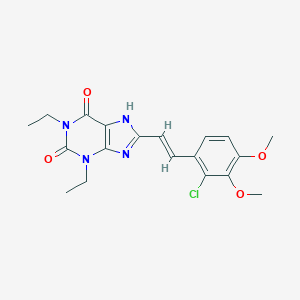
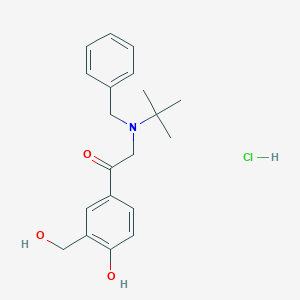
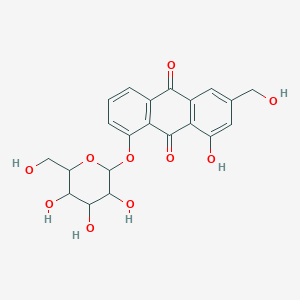
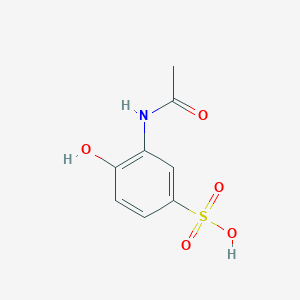
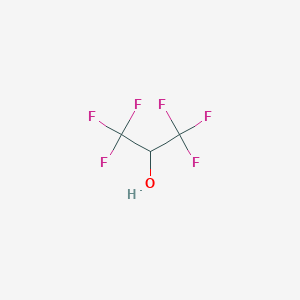
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

